PKSI-527 - 128837-71-8

PKSI-527

Catalog Number: EVT-410176
CAS Number: 128837-71-8
Molecular Formula: C25H32ClN3O4
Molecular Weight: 474.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PKSI-527 is a synthetic, low-molecular-weight compound classified as a serine protease inhibitor. [, , ] It exhibits high selectivity for plasma kallikrein, an enzyme involved in various physiological processes, including blood coagulation, fibrinolysis, and inflammation. [, ] PKSI-527 serves as a valuable tool in scientific research for investigating the role of plasma kallikrein in these processes and exploring its potential as a therapeutic target. [, , , , ]

Synthesis Analysis

PKSI-527 was initially synthesized through a multi-step process involving the coupling of trans-4-aminomethylcyclohexanecarboxylic acid with phenylalanine and subsequent modification with 4-aminophenylacetic acid. [, ] The synthesis procedure has been further refined using various coupling reagents and protecting groups to optimize yield and purity. [] For example, the use of BOP reagent and Boc protecting group strategy enabled the efficient synthesis of PKSI-527 and its pseudo-peptide analogs. []

Molecular Structure Analysis

X-ray crystallography studies have elucidated the molecular structure of PKSI-527 in complex with its target enzyme, trypsin. [, ] These studies revealed two distinct binding modes, termed Form I and Form II, highlighting the flexibility of the inhibitor in interacting with the enzyme's active site. [] The terminal amino group of PKSI-527 forms crucial interactions with the Asp189 carboxyl group of trypsin in both binding modes. []

Mechanism of Action

PKSI-527 acts as a competitive inhibitor of plasma kallikrein, binding to the enzyme's active site and preventing the binding of its natural substrates. [, ] Structural analysis suggests that a water molecule located at the catalytic site of the enzyme plays a crucial role in the inhibitory mechanism. [] This water molecule, held in place by PKSI-527, is proposed to block the catalytic activity of the reactive Ser193 hydroxyl group of the enzyme. []

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of PKSI-527 are limited in the provided literature, its structure suggests a polar molecule with potential for hydrogen bonding due to the presence of multiple amino and carboxyl groups. [] Its solubility in aqueous solutions is crucial for its biological activity and applications in research. []

Applications
  • Investigating the role of plasma kallikrein in disease models: PKSI-527 has been used to study the involvement of plasma kallikrein in various disease models, including rheumatoid arthritis, kidney injury, and thrombosis. [, , , , , ] These studies have provided valuable insights into the potential therapeutic benefits of targeting plasma kallikrein in these conditions.
  • Elucidating the structure-activity relationships of plasma kallikrein inhibitors: Researchers have synthesized and evaluated various analogs of PKSI-527 to identify the structural features essential for its inhibitory activity and selectivity. [, , ] These studies have contributed to a better understanding of the molecular interactions involved in plasma kallikrein inhibition.
  • Developing affinity purification methods for plasma kallikrein: PKSI-527 has been successfully employed as an affinity ligand for the purification of plasma kallikrein from human plasma. [, ] This application highlights the potential of PKSI-527 as a valuable tool for studying the biochemical properties and functions of plasma kallikrein.

trans-4-Aminomethylcyclohexanecarbonylphenylalanine-4-carboxyanilide (Peptide 16)

Compound Description: This peptide analog of PKSI-527 was synthesized by replacing the 4-carboxymethylanilide group with a 4-carboxyanilide group. [] It demonstrated high selectivity for plasma kallikrein inhibition and exhibited an IC50 value of 2.7 μM, making it as potent as PKSI-527. []

trans-4-Aminomethylcyclohexanecarbonyl-L-phenylalanyl-ψ(CH2–NH)-4-aminophenyl acetic acid (I)

Compound Description: This pseudo-peptide analog of PKSI-527 was designed by replacing the amide bond between phenylalanine and 4-aminophenyl acetic acid with a CH2–NH bond. [] This modification aimed to investigate the significance of the peptide backbone for inhibitory activity.

Relevance: This compound, along with two other pseudo-peptide analogs (II and III, see below), showed no detectable inhibitory activity against plasma kallikrein, plasmin, urokinase, thrombin, or trypsin. [] These findings emphasize the crucial role of both amide bonds in PKSI-527 for its potent inhibitory activity against plasma kallikrein.

trans-4-Aminomethylcyclohexanecarbonyl-ψ(CH2–NH)-L-phenylalanyl-4-aminophenyl acetic acid (II)

Compound Description: Similar to compound (I), this pseudo-peptide analog of PKSI-527 replaces an amide bond with a CH2-NH bond. In this case, the modification targets the bond between trans-4-aminomethylcyclohexanecarbonyl and L-phenylalanine. []

Relevance: Like compound (I), this analog also lacked detectable inhibitory activity against the tested enzymes, including plasma kallikrein. [] This further reinforces the importance of the intact peptide backbone in PKSI-527 for its biological activity.

trans-4-Aminomethylcyclohexanecarbonyl-D-phenylalanyl-ψ(CH2–NH)-4-aminophenyl acetic acid (III)

Compound Description: This pseudo-peptide analog combines the modifications introduced in compounds (I) and (II), with an additional change of L-phenylalanine to D-phenylalanine. []

Relevance: This analog, like compounds (I) and (II), exhibited no detectable inhibitory activity against any of the tested enzymes. [] This suggests that modifications to the chirality of the phenylalanine residue, in conjunction with the pseudo-peptide bond replacements, are detrimental to the inhibitory activity of PKSI-527.

Suc-Ala-Tyr-Leu-Val-pNA

Compound Description: This is a chromogenic substrate specifically designed for spleen fibrinolytic proteinase (SFP). []

Suc-Tyr-D-Leu-D-Val-pNA

Compound Description: This compound serves as a specific inhibitor for spleen fibrinolytic proteinase (SFP). []

Properties

CAS Number

128837-71-8

Product Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

IUPAC Name

2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride

Molecular Formula

C25H32ClN3O4

Molecular Weight

474.0 g/mol

InChI

InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1

InChI Key

NAXNMKUKSBHHMP-QCXPCDNBSA-N

SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl

Synonyms

Benzeneacetic acid, 4-((2-(((4-(aminomethyl)cyclohexyl)carbonyl)amino)-1-oxo-3-phenylpropyl)amino)-, monohydrochloride, (1(S)-trans)-
N-(4-aminomethylcyclohexylcarbonyl)phenylalanyl-4-carboxymethylanilide
PKSI 527
PKSI-527
t-AMCHA-Phe-p-APAA
trans-4-aminomethylcyclohexanecarbonyl-D-phenylalanine-4-carboxymethylanilide

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.